molecular formula C17H24ClNO2 B13738356 5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 40494-43-7

5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No.: B13738356
CAS No.: 40494-43-7
M. Wt: 309.8 g/mol
InChI Key: UYADWAGJOZXMIS-UHFFFAOYSA-N
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Description

5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique benzocycloheptene ring structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps. The starting material is often a benzocycloheptene derivative, which undergoes a series of chemical reactions to introduce the acetic acid and dimethylaminoethyl ester groups. Common reagents used in these reactions include acetic anhydride, dimethylamine, and hydrochloric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzocycloheptene ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-benzocycloheptene-9-acetic acid ethyl ester
  • 5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-4-methyl-, ethyl ester

Uniqueness

Compared to similar compounds, 5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its specific ester and dimethylamino groups. These functional groups contribute to its distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

CAS No.

40494-43-7

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

2-[2-(8,9-dihydro-7H-benzo[7]annulen-3-yl)acetyl]oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C17H23NO2.ClH/c1-18(2)10-11-20-17(19)13-14-8-9-15-6-4-3-5-7-16(15)12-14;/h5,7-9,12H,3-4,6,10-11,13H2,1-2H3;1H

InChI Key

UYADWAGJOZXMIS-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC(=O)CC1=CC2=C(CCCC=C2)C=C1.[Cl-]

Origin of Product

United States

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